molecular formula C₄H₄¹⁵N₂O B1152199 5-Imidazolecarboxaldehyde-15N2

5-Imidazolecarboxaldehyde-15N2

Cat. No.: B1152199
M. Wt: 98.07
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Imidazolecarboxaldehyde-15N2 is a stable isotope-labeled analog of 4-Imidazolecarboxaldehyde, where two nitrogen atoms are replaced by the 15N isotope . This compound is supplied as a yellow solid with a molecular formula of C₄H₄¹⁵N₂O and a molecular weight of 98.07 . It is a useful research chemical for a range of applications, primarily serving as a critical building block in organic synthesis and pharmaceutical research . One of its significant applications is in the preparation of C17,20-lyase inhibitors for the treatment of androgen-dependent prostate cancer . Furthermore, it is also used in the synthesis of other biologically active compounds, such as antimalarial drugs . As a stable isotope-labeled compound, it is particularly valuable as an analytical standard, including for High-Performance Liquid Chromatography (HPLC), to support method development and quantitative analysis in research and development . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use .

Properties

Molecular Formula

C₄H₄¹⁵N₂O

Molecular Weight

98.07

Synonyms

1H-Imidazole-5-carboxaldehyde-15N2;  1H-Imidazole-4-carboxaldehyde-15N2;  Imidazole-4(or 5)-carboxaldehyde-15N2;  Imidazole-4-carboxaldehyde-15N2;  1H-Imidazol-4-carboxaldehyde-15N2;  1H-Imidazol-4-ylcarboxaldehyde-15N2;  1H-Imidazol-5-carboxaldehyde-15N2; 

Origin of Product

United States

Significance of Site Specific Isotopic Labeling in Contemporary Chemical Science

Isotopic labeling is a technique used to track the journey of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org It involves substituting one or more atoms in a molecule with their isotope. wikipedia.org The most commonly used stable isotopes in this field are Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). cernobioscience.com This non-radioactive method allows for the site-specific investigation of molecular structures and dynamics, rendering molecules readily detectable by powerful analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.orgcernobioscience.com

The power of isotopic labeling lies in its ability to simplify complex spectra and provide unambiguous signals for specific parts of a molecule. cernobioscience.comnih.gov In NMR spectroscopy, the natural abundance of the NMR-active ¹⁵N isotope is very low (around 0.4%). portlandpress.com By enriching a molecule with ¹⁵N, researchers can significantly enhance the signal, enabling a variety of multidimensional experiments that are not feasible with unlabeled compounds. portlandpress.comsigmaaldrich.com This enrichment allows scientists to "turn on" signals at selected sites, while the rest of the molecule remains NMR-invisible, which helps to simplify spectra, improve sensitivity, and facilitate the assignment of signals to specific atoms. nih.govportlandpress.com This approach is indispensable for determining the three-dimensional structures of proteins and other biomacromolecules, studying molecular interactions, and probing the dynamics of biological processes. sigmaaldrich.comsigmaaldrich.com

Similarly, in mass spectrometry, the mass difference between the standard isotope (¹⁴N) and the heavy isotope (¹⁵N) allows for the precise tracking and quantification of molecules in complex mixtures. cernobioscience.com This is a foundational technique in proteomics and metabolomics for studying metabolic flux and the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. cernobioscience.com

Historical Context and Evolution of Labeled Imidazole Derivatives in Research

The imidazole (B134444) ring is a fundamental heterocyclic structure found in many biologically crucial molecules, most notably the amino acid histidine. journalijcar.org Consequently, the synthesis and use of isotopically labeled imidazole derivatives have a rich history intertwined with the advancement of biochemical and medical research.

Early uses of labeled imidazoles focused on elucidating metabolic pathways. By introducing molecules with isotopic labels, researchers could trace their transformation and incorporation into larger biomolecules like proteins. The development of more sophisticated analytical techniques, particularly NMR and MS, significantly expanded the applications of these compounds.

The synthesis of imidazoles with specific isotopic labels at different positions of the five-membered ring has been a subject of detailed study. nih.gov For instance, research into the photosensitized oxidation of labeled imidazole derivatives helped to establish complete decomposition pathways and identify transient intermediates, providing mechanistic insights that would be difficult to obtain otherwise. nih.gov These studies have shown similarities between the photooxidation of imidazole and guanosine, suggesting shared reaction mechanisms with singlet oxygen. nih.gov

More recently, the focus has shifted to creating highly specific labeled precursors for complex biological studies. The synthesis of ¹⁵N-labeled oroidin, a pyrrole-imidazole alkaloid, was undertaken to study its biosynthesis in marine invertebrates. scispace.com The strategic placement of the ¹⁵N label is crucial; for example, labeling an amide bond was chosen over a primary amine group, which could be more metabolically labile. scispace.com Such studies demonstrate the evolution from general labeling to highly strategic, site-specific labeling designed to answer precise biochemical questions. The development of methods to produce ¹⁵N-labeled azaheterocycles is recognized as a vital tool for studying molecular structures and reaction pathways. researchgate.net

Unique Research Opportunities Presented by 5 Imidazolecarboxaldehyde 15n2

Strategies for Site-Specific ¹⁵N Incorporation

The introduction of ¹⁵N labels into the imidazole ring of 5-imidazolecarboxaldehyde requires precise chemical strategies to ensure the isotopes are placed at the desired N1 and N3 positions. The two primary approaches to achieve this are precursor-based labeling and de novo synthesis.

Precursor-Based Isotopic Labeling Approaches

Precursor-based methods involve the use of a pre-existing, non-labeled imidazole-containing molecule, which is then chemically modified to introduce the ¹⁵N isotopes. One such strategy is isotopic exchange, where the ¹⁴N atoms in the imidazole ring are swapped for ¹⁵N atoms. alfa-chemistry.com This can be achieved through ring-opening and ring-closing sequences. For instance, a pyridine (B92270) derivative can be reacted with dinitrochlorobenzene to form a Zincke salt, which then reacts with ¹⁵NH₄Cl to open the ring and incorporate the ¹⁵N label upon ring closure. nih.gov A similar approach could be adapted for imidazole derivatives.

Another precursor-based method involves the direct incorporation of ¹⁵N-labeled reagents into a molecule that already contains the imidazole scaffold. alfa-chemistry.com For example, if a synthesis starts with a substituted imidazole that can be chemically modified, a ¹⁵N-containing reagent can be used to introduce the label. However, for a compound like this compound where both ring nitrogens are labeled, a de novo synthesis is often more efficient.

De Novo Synthesis Routes Utilizing ¹⁵N-Enriched Reagents

De novo synthesis, or "from scratch" synthesis, builds the imidazole ring itself using ¹⁵N-enriched starting materials. This approach offers greater control over the placement and enrichment levels of the isotopes. nih.gov A common strategy for synthesizing the imidazole ring involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia (B1221849). researchgate.net To produce this compound, ¹⁵N-labeled ammonia or an equivalent ¹⁵N source would be used.

For example, a one-step synthesis of [¹⁵N₂]imidazole has been reported, which can then be functionalized. nih.gov This method can be adapted to produce the desired carboxaldehyde derivative. Another versatile approach involves the reaction of an α-keto acid with a ¹⁵N-labeled ammonium (B1175870) source, which can be a pathway to various ¹⁵N-labeled amino acids and, by extension, other heterocyclic compounds. mdpi.com

A recent development in isotopic labeling is the use of skeletal editing, where a core atom of a heterocycle is directly exchanged. chemrxiv.orgnih.gov For instance, a method for ¹⁴N to ¹⁵N isotopic exchange in pyrimidines involves activation by triflylation, followed by a ring-opening/ring-closure sequence with ¹⁵N-aspartate. nih.gov While demonstrated on pyrimidines and pyridines, this innovative strategy could potentially be adapted for the synthesis of ¹⁵N-labeled imidazoles. nih.govresearchgate.net

Regioselective Labeling Considerations within the Imidazole Ring

Achieving regioselective labeling, where only one of the two nitrogen atoms is labeled, requires careful synthetic design. However, for this compound, the goal is to label both nitrogens. In de novo syntheses that use a single ¹⁵N source like ¹⁵NH₄Cl to provide both nitrogen atoms of the imidazole ring, achieving dual labeling is inherent to the reaction mechanism.

When considering the functionalization of a pre-formed [¹⁵N₂]imidazole, the position of the carboxaldehyde group is critical. The synthesis of 4(5)-imidazolecarboxaldehyde indicates that the formyl group can exist at either the 4 or 5 position due to tautomerism. cymitquimica.com The specific synthetic route will determine the final position of the substituent.

Optimization of Reaction Conditions for Enhanced Yield and Isotopic Enrichment

Optimizing reaction conditions is crucial for maximizing the yield of the desired product and ensuring the highest possible level of isotopic enrichment. Key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants.

The quality and isotopic purity of the starting ¹⁵N-labeled reagents are paramount. Commercially available ¹⁵N sources like ¹⁵NH₄Cl or Na¹⁵NO₂ often have high isotopic purity (>98%), which directly translates to the enrichment of the final product. scispace.comacs.org When using these reagents, it is important to use a slight excess to drive the reaction to completion and maximize incorporation. However, in some cases, a large excess may not be necessary and can be wasteful, so careful optimization is required. nih.gov

The following table outlines some potential reaction parameters and their impact on the synthesis of ¹⁵N-labeled imidazoles.

ParameterEffect on Yield and EnrichmentResearch Finding
Solvent Can influence reaction rates and solubility of intermediates.In aspartate-mediated transamination for pyrimidines, the choice of solvent was found to be a critical factor. chemrxiv.org
Base Affects the deprotonation of reactants and the rate of ring-closure.The use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) was found to be optimal for the final elimination step in a skeletal editing approach. nih.gov
Temperature Can control the rate of reaction and minimize side reactions.Low-temperature NMR studies have been used to detect transient intermediates in the photosensitized oxidation of labeled imidazoles, highlighting the importance of temperature control. nih.govacs.org
Stoichiometry The ratio of labeled to unlabeled reagents determines the final isotopic enrichment.Using a 10-fold excess of unlabeled amino acids relative to the ¹⁵N-amino acid was shown to prevent scrambling of the ¹⁵N label during protein expression. nih.gov

Purification and Isolation Techniques for Labeled Products

Once the synthesis is complete, the ¹⁵N-labeled product must be purified from unreacted starting materials, byproducts, and any remaining unlabeled or partially labeled species. Common purification techniques include:

Chromatography: High-performance liquid chromatography (HPLC) is a powerful tool for separating the desired product based on its polarity. nih.govnih.gov Reverse-phase HPLC with a C18 column is frequently used for the purification of peptides and small organic molecules. nih.govnih.gov

Affinity Chromatography: If the labeled compound is part of a larger biomolecule with an affinity tag (e.g., a His-tag), immobilized metal affinity chromatography (IMAC) can be a highly effective purification step. nih.govtechnologynetworks.com The target protein binds to a resin charged with metal ions (like nickel or cobalt) and is eluted with a competitor like imidazole. nih.govtechnologynetworks.commsu.edu

Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and concentration prior to final purification. plos.org Different sorbents can be used to selectively retain the target compound or impurities. plos.org

Crystallization: If the product is a stable solid, crystallization can be an effective method for obtaining a highly pure sample.

The choice of purification method will depend on the chemical properties of this compound and the nature of the impurities present in the reaction mixture.

Isotopic Fidelity and Chemical Purity Assessment of Synthesized this compound

After purification, it is essential to assess both the chemical purity and the isotopic enrichment of the synthesized this compound. Several analytical techniques are employed for this purpose:

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the molecular weight of the labeled compound and to determine the level of isotopic enrichment. By comparing the mass spectra of the labeled and unlabeled compounds, the number of incorporated ¹⁵N atoms can be confirmed. nih.gov MALDI mass spectrometry can also be used to analyze the isotopic abundance in peptides derived from selectively labeled proteins. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR spectroscopy are invaluable for confirming the structure of the molecule and the position of the isotopic labels. alfa-chemistry.comrsc.org The incorporation of ¹⁵N leads to characteristic splitting patterns and coupling constants (e.g., ¹J(¹³C,¹⁵N) and ¹J(¹H,¹⁵N)) that provide unambiguous evidence of labeling. rsc.orgresearchgate.net 1D ¹H-¹⁵N HSQC NMR is a sensitive method for detecting ¹⁵N incorporation. acs.org

The combination of these analytical methods provides a comprehensive assessment of the synthesized this compound, ensuring its suitability for subsequent research applications. The expected isotopic purity for commercially prepared ¹⁵N-labeled compounds is often in the range of 98-99 atom percent.

The following table summarizes the analytical methods used for characterization.

Analytical TechniqueInformation Provided
High-Resolution Mass Spectrometry (HR-MS) Confirms molecular weight and isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Confirms chemical structure and site of isotopic labeling.
Elemental Analysis Confirms chemical purity and elemental composition.
High-Performance Liquid Chromatography (HPLC) Assesses chemical purity and detects impurities.

Applications of ¹⁵N Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁵N NMR spectroscopy, despite the lower gyromagnetic ratio and natural abundance of the ¹⁵N nucleus compared to ¹H, offers significant advantages when isotopic labeling is employed. researchgate.netresearchgate.net For this compound, ¹⁵N NMR techniques provide detailed insights into the nitrogen environments within the molecule.

The ¹⁵N chemical shift is highly sensitive to the electronic environment of the nitrogen atoms. ipb.pt In imidazoles, the chemical shifts of the two nitrogen atoms can provide information about tautomeric equilibria, protonation states, and intermolecular interactions such as hydrogen bonding. semanticscholar.orgresearchgate.net

For instance, in a study involving imidazole-¹⁵N₂, proton binding to one of the ¹⁵N sites, a process that occurs at physiological pH, results in a significant change in the ¹⁵N isotropic chemical shift of approximately 30 ppm. nih.govduke.edu This sensitivity makes imidazole-¹⁵N₂ a promising probe for in vivo pH sensing. nih.govduke.edunih.gov The unprotonated state exhibits a single ¹⁵N resonance due to rapid proton hopping between the two nitrogen sites, resulting in an averaged chemical environment. nih.gov Upon protonation, the symmetry is altered, and the chemical shifts are distinctly affected.

Detailed research findings on the ¹⁵N chemical shifts of imidazole-¹⁵N₂ in different states are summarized below:

StateMediumpH¹⁵N Chemical Shift (ppm)Reference
UnprotonatedMethanol:aqueous buffer (~1:1)~12~-210 nih.gov
ProtonatedAqueous solution< pKa (~7.0)~-180 nih.gov

Note: Chemical shifts are referenced to an external standard and may vary slightly depending on experimental conditions. The pKa of imidazole-¹⁵N₂ is approximately 7.0. nih.gov

Spin-spin coupling constants (J-couplings) provide through-bond connectivity information and are valuable for confirming molecular structures and determining conformations. nih.govucl.ac.uk In ¹⁵N-labeled compounds like this compound, the analysis of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants is a powerful tool. nih.gov

Multidimensional NMR experiments are essential for resolving spectral overlap and establishing correlations between different nuclei in complex molecules. ipb.ptyoutube.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is a highly sensitive 2D technique used to correlate the chemical shifts of protons directly attached to a heteroatom, such as ¹³C or ¹⁵N. columbia.edulibretexts.org For this compound, an ¹H-¹⁵N HSQC spectrum would show correlations between the N-H proton and the ¹⁵N atom it is bonded to, as well as correlations between the C-H protons and the adjacent ¹⁵N atoms through two-bond couplings. This provides a direct map of ¹H-¹⁵N connectivities. libretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is a 2D technique that reveals longer-range couplings, typically over two to three bonds (²J and ³J). columbia.edulibretexts.org In the context of this compound, an ¹H-¹⁵N HMBC spectrum would show correlations between protons and ¹⁵N atoms that are two or three bonds apart. sdsu.eduyoutube.com For example, the aldehyde proton would show a correlation to the adjacent ring nitrogen, and ring protons would show correlations to both nitrogen atoms, confirming the ring structure and the position of the carboxaldehyde group. youtube.com

These techniques are particularly powerful when used in combination to piece together the complete molecular structure. youtube.com

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase, including crystalline and amorphous materials. nih.govcsic.es For this compound, ¹⁵N ssNMR can reveal details about the local environment of the nitrogen atoms that are averaged out in solution. researchgate.net

Key parameters obtained from ¹⁵N ssNMR include the principal values of the chemical shift anisotropy (CSA) tensor. d-nb.info The CSA is sensitive to the local electronic structure and symmetry around the nucleus and can be used to study intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.netd-nb.info For instance, the ¹⁵N ssNMR spectra of imidazole derivatives have been used to characterize tautomeric forms and the nature of hydrogen bonding networks in crystals. semanticscholar.org The use of techniques like Cross-Polarization Magic Angle Spinning (CPMAS) enhances the sensitivity of the ¹⁵N signal. semanticscholar.orgcsic.es

A significant challenge in ¹⁵N NMR is the inherently low sensitivity of the nucleus. mdpi.com Hyperpolarization techniques can dramatically enhance the ¹⁵N NMR signal, often by several orders of magnitude, enabling studies at low concentrations and in complex biological systems. nih.govmdpi.com

One such technique is Signal Amplification by Reversible Exchange (SABRE), which transfers polarization from parahydrogen to a substrate via a catalyst. nih.gov A specialized version, SABRE-SHEATH (Signal Amplification by Reversible Exchange in Shield Enables Alignment Transfer to Heteronuclei), has been successfully applied to imidazole-¹⁵N₂. nih.govnih.gov Researchers have reported a ¹⁵N NMR signal enhancement of approximately 2000-fold at a magnetic field of 9.4 T. nih.govduke.edu This substantial signal boost allows for the rapid acquisition of ¹⁵N NMR spectra and opens up possibilities for real-time monitoring of processes like pH changes in vivo. nih.govduke.edu The lifetime of the hyperpolarized state is a critical factor, as the enhanced polarization decays over time with the longitudinal relaxation rate (T₁). mdpi.com

Mass Spectrometry (MS) in Isotopic Purity and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For isotopically labeled molecules like this compound, MS is crucial for confirming the incorporation and purity of the ¹⁵N isotopes. lgcstandards.com The molecular weight of 5-Imidazolecarboxaldehyde is 96.08 g/mol , while that of the doubly ¹⁵N-labeled version, C₄H₄¹⁵N₂O, is 98.074 g/mol . lgcstandards.com High-resolution mass spectrometry can precisely measure this mass difference, confirming the successful labeling.

Furthermore, tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce structural information. The presence of the ¹⁵N labels would lead to characteristic mass shifts in the fragment ions containing nitrogen, aiding in the elucidation of the fragmentation mechanism. This can be particularly useful in distinguishing between isomers. science.gov

High-Resolution Mass Spectrometry for Precise Isotopic Ratio Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for distinguishing between molecules of very similar mass, known as isotopologues. Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the unambiguous identification of compounds based on their exact mass. This capability is critical when working with isotopically labeled standards like 5-Imidazolecarboxaldehyde-¹⁵N₂.

The introduction of two ¹⁵N atoms in place of the more abundant ¹⁴N isotope results in a predictable mass increase. While the nominal mass difference is 2 Da, the precise difference, calculated from the exact atomic masses, is key to HRMS analysis. Fourier Transform Mass Spectrometry (FTMS), particularly with technologies like Orbitrap or Ion Cyclotron Resonance (ICR), provides the necessary high resolution (often exceeding 100,000) to separate the isotopic peaks of the labeled compound from those of its unlabeled counterpart and from interfering peaks caused by ¹³C isotopes. scispace.com

In a typical analysis, a mixture containing both the labeled standard and the naturally occurring (unlabeled) analyte is ionized, often using a soft ionization technique like electrospray ionization (ESI), and introduced into the mass spectrometer. The resulting spectrum will show distinct peaks for the protonated molecular ions ([M+H]⁺) of both the labeled and unlabeled species. The minute mass difference between a ¹⁵N-containing ion and a ¹³C-containing ion of the same nominal mass can be resolved, which is often not possible with lower-resolution instruments. scispace.com By comparing the integrated intensities of these high-resolution peaks, a precise isotopic ratio can be determined, which is fundamental for quantitative studies using the stable isotope dilution method. nih.govmdpi.com

Table 1: Theoretical Exact Masses of Labeled and Unlabeled 5-Imidazolecarboxaldehyde

This table presents the calculated monoisotopic masses for the neutral and protonated forms of 5-Imidazolecarboxaldehyde and its ¹⁵N₂-labeled analogue, demonstrating the basis for their separation and quantification by HRMS.

Compound NameMolecular FormulaStateMonoisotopic Mass (Da)
5-ImidazolecarboxaldehydeC₄H₄¹⁴N₂ONeutral [M]96.0324
Protonated [M+H]⁺97.0396
5-Imidazolecarboxaldehyde-¹⁵N₂C₄H₄¹⁵N₂ONeutral [M]98.0265
Protonated [M+H]⁺99.0337

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org In an MS/MS experiment, precursor ions of a specific m/z are selected, subjected to fragmentation through methods like collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. wikipedia.org The use of isotopically labeled compounds such as 5-Imidazolecarboxaldehyde-¹⁵N₂ is instrumental in this process, as the label acts as a tracer, helping to identify which fragments retain the labeled atoms.

The fragmentation of 5-Imidazolecarboxaldehyde is expected to proceed through pathways characteristic of both aldehydes and imidazole rings. Common fragmentations for aldehydes include the loss of a hydrogen radical (M-1) or the loss of the formyl radical (M-29, loss of •CHO). libretexts.orgwhitman.edu The imidazole ring can undergo cleavage, leading to the loss of species like HCN.

By comparing the MS/MS spectra of the unlabeled and the ¹⁵N₂-labeled compound, the fragmentation mechanism can be definitively elucidated. For example, a fragment resulting from the loss of HCN from the unlabeled imidazole ring would have a specific mass. In the ¹⁵N₂-labeled analogue, this same fragmentation pathway would result in the loss of H¹⁵CN. This leads to a fragment ion that is one mass unit lighter than its unlabeled counterpart (due to the loss of one ¹⁵N atom versus one ¹⁴N atom), confirming the fragmentation pathway. Fragments that retain both nitrogen atoms will show a mass shift of +2 Da compared to the corresponding fragments from the unlabeled compound. This comparative analysis allows for the confident assignment of fragment structures. nist.gov

Table 2: Predicted MS/MS Fragments of Labeled vs. Unlabeled 5-Imidazolecarboxaldehyde

This table outlines the expected m/z values for the protonated molecule and key fragments of 5-Imidazolecarboxaldehyde and its ¹⁵N₂-labeled form, illustrating how isotopic labeling aids in fragment identification.

Ion DescriptionProposed FormulaUnlabeled [M+H]⁺ (m/z 97.0) Fragment m/zLabeled [M+H]⁺ (m/z 99.0) Fragment m/zMass Shift (Da)
Loss of H•[C₄H₃N₂O]⁺96.098.0+2
Loss of CO[C₃H₄N₂]⁺69.071.0+2
Loss of •CHO[C₃H₃N₂]⁺68.070.0+2
Loss of HCN from [M+H]⁺[C₃H₄NO]⁺70.070.0 / 69.0*-
Imidazole Ring Fragment[C₃H₃N₂]⁺67.069.0+2
Imidazole Ring Fragment[C₂H₂N]⁺40.041.0+1
Note: The loss of HCN from the doubly-labeled precursor could result in the loss of either H¹⁴CN (if contamination exists) or H¹⁵CN, leading to different fragment masses and confirming the origin of the atoms.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Labeled Systems

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the bonding environment and molecular structure of a compound. acs.org IR spectroscopy measures the absorption of light corresponding to vibrational transitions that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light from molecular vibrations that cause a change in polarizability. illinois.edulibretexts.org The two techniques are often complementary. acs.org

The substitution of ¹⁴N with the heavier ¹⁵N isotope in 5-Imidazolecarboxaldehyde-¹⁵N₂ induces noticeable shifts in the frequencies of vibrational modes involving nitrogen atoms. According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Therefore, increasing the mass of the nitrogen atoms leads to a predictable decrease (redshift) in the frequency of associated vibrational modes.

This isotopic shift is particularly useful for assigning specific bands in the complex vibrational spectra of molecules like imidazole. nih.gov Vibrational modes such as N-H stretching and bending, C-N stretching, and imidazole ring deformation modes are directly affected by ¹⁵N labeling. nih.govuniversiteitleiden.nl For example, comparing the IR and Raman spectra of labeled and unlabeled 5-Imidazolecarboxaldehyde allows for the unambiguous identification of N-H bending and C-N stretching frequencies, which might otherwise be difficult to distinguish in a crowded spectral region. nih.govuv.es This precise assignment is crucial for studying intermolecular interactions, such as hydrogen bonding, and for understanding the electronic structure of the imidazole ring. nih.gov

Table 3: Predicted Vibrational Mode Shifts in 5-Imidazolecarboxaldehyde-¹⁵N₂

This table summarizes key vibrational modes for 5-Imidazolecarboxaldehyde and the expected frequency shifts upon ¹⁵N₂ isotopic labeling, aiding in spectral assignment.

Vibrational ModeTypical Frequency Range (cm⁻¹) (Unlabeled)Expected Shift upon ¹⁵N₂ LabelingSpectroscopic Activity
N-H Stretch3150 - 3000RedshiftIR/Raman
C-H Stretch (Aldehyde)2850 - 2750No significant shiftIR/Raman
C=O Stretch (Aldehyde)1700 - 1680No significant shiftStrong in IR
Imidazole Ring Stretch (C=N, C=C)1600 - 1450RedshiftIR/Raman
N-H In-plane Bend1450 - 1350RedshiftIR/Raman
C-N Stretch1300 - 1200RedshiftIR/Raman
Imidazole Ring Deformation1100 - 900RedshiftIR/Raman

Chemical Reactivity and Derivatization of 5 Imidazolecarboxaldehyde 15n2

Reactions Involving the Aldehyde Moiety

The formyl group at the C5 position is a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. Its reactivity is typical of aromatic aldehydes, participating readily in additions, condensations, oxidations, and reductions.

The aldehyde function of 5-Imidazolecarboxaldehyde-15N2 is susceptible to attack by nucleophiles. Classic condensation reactions, such as the Knoevenagel and Wittig reactions, can be employed to extend the carbon framework at the C5 position.

In a Knoevenagel condensation , the imidazole (B134444) aldehyde reacts with an active methylene (B1212753) compound (e.g., malononitrile (B47326) or ethyl cyanoacetate) in the presence of a mild base. This reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. The resulting electron-poor alkene is a valuable intermediate for further synthetic modifications.

The Wittig reaction provides a pathway to convert the carbonyl group into a carbon-carbon double bond. The aldehyde reacts with a phosphorus ylide (a Wittig reagent) to form an alkene and triphenylphosphine (B44618) oxide. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used.

The incorporation of ¹⁵N labels in the imidazole ring does not directly alter the course of these reactions but is invaluable for analytical purposes. In these labeled systems, the progress of the reaction and the structure of the products can be unequivocally confirmed using techniques like ¹⁵N NMR spectroscopy or mass spectrometry, ensuring the imidazole core remains intact and allowing for precise structural elucidation of the newly formed derivatives.

Table 1: Representative Condensation Reactions of the Aldehyde Moiety

Reaction NameNucleophile/ReagentCatalyst/ConditionsProduct Type
Knoevenagel CondensationActive Methylene Compound (e.g., Malononitrile)Weak Base (e.g., Piperidine, Imidazole)α,β-Unsaturated Nitrile
Wittig ReactionPhosphorus Ylide (e.g., Ph₃P=CH₂)Anhydrous, Aprotic Solvent (e.g., THF)5-Vinylimidazole Derivative
Schiff Base FormationPrimary Amine (R-NH₂)Mild Acid/HeatImine (Schiff Base)

Oxidation and Reduction Pathways of the Formyl Group

The formyl group of this compound can be readily oxidized or reduced to yield corresponding carboxylic acid or alcohol derivatives, respectively. These transformations provide access to key synthetic intermediates.

Oxidation: The aldehyde can be oxidized to 5-imidazolecarboxylic acid-15N2 . A variety of oxidizing agents can accomplish this transformation. Modern, greener methods may employ catalysts in the presence of an oxidant like hydrogen peroxide. The resulting carboxylic acid is a versatile building block, enabling the formation of amides, esters, and other acid derivatives.

Reduction: The aldehyde is easily reduced to the corresponding primary alcohol, 5-(hydroxymethyl)imidazole-15N2 . Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This reaction is typically high-yielding and chemoselective, preserving the imidazole ring. The resulting alcohol can be used in subsequent reactions, such as ether or ester formation.

Table 2: Oxidation and Reduction of the Formyl Group

TransformationReagent(s)Product
OxidationHydrogen Peroxide (H₂O₂), Selenium Catalyst5-Imidazolecarboxylic acid-15N2
ReductionSodium Borohydride (NaBH₄), Methanol (MeOH)5-(Hydroxymethyl)imidazole-15N2

Transformations of the Imidazole Ring

The imidazole ring is an aromatic heterocycle that can undergo various substitution and coupling reactions to introduce new functional groups.

The imidazole ring is generally considered an electron-rich aromatic system, making it reactive towards electrophilic substitution. consensus.app In unsubstituted imidazole, electrophilic attack typically occurs at the C4 or C5 positions. consensus.app However, the presence of the strongly electron-withdrawing carboxaldehyde group at C5 deactivates the ring toward electrophilic attack. Any substitution would likely be directed to the C2 or C4 positions, though potentially requiring harsh reaction conditions.

Conversely, the electron-withdrawing nature of the aldehyde group makes the imidazole ring more susceptible to nucleophilic aromatic substitution, a reaction that is otherwise uncommon for imidazoles. consensus.app If a suitable leaving group (e.g., a halogen) is present on the ring, it can be displaced by a nucleophile.

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods are highly effective for the functionalization of heterocyclic rings like imidazole.

Suzuki-Miyaura Coupling: To utilize this powerful reaction, a halogenated derivative of the starting material, such as 4-bromo-5-imidazolecarboxaldehyde-15N2 , would first be synthesized. This halo-imidazole can then be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base. nih.govacs.orgresearchgate.net This method allows for the introduction of aryl, heteroaryl, or vinyl groups at the C4 position, providing a modular route to complex imidazole derivatives. nih.govacs.orgresearchgate.net

Direct C-H Arylation: An alternative, more atom-economical approach is the direct functionalization of a C-H bond. Palladium or nickel catalysts can facilitate the coupling of C-H bonds on the imidazole ring with aryl halides or other coupling partners. nih.govnih.gov For 5-imidazolecarboxaldehyde, the most likely positions for direct C-H activation would be the more electron-rich and sterically accessible C2 and C4 positions. nih.govnih.gov

Table 3: Examples of Metal-Catalyzed Functionalization Strategies

Reaction TypeSubstrate PrerequisiteCoupling PartnerCatalyst System (Example)Result
Suzuki-Miyaura CouplingHalogen at C2 or C4 (e.g., 4-Bromo-)Arylboronic AcidPd(OAc)₂, Ligand, BaseC-C bond formation at the halogenated position
Direct C-H ArylationN-protected imidazoleAryl HalidePd(OAc)₂, Ligand, BaseC-C bond formation at an available C-H position (e.g., C2 or C4)

Mechanistic Investigations of Reaction Pathways via ¹⁵N Labeling

The strategic placement of two ¹⁵N isotopes within the imidazole ring of this compound provides a powerful probe for elucidating reaction mechanisms. NMR spectroscopy is the primary tool used to leverage this isotopic labeling.

The ¹⁵N nucleus has a spin of ½, which makes it suitable for high-resolution NMR studies, similar to ¹H and ¹³C. By monitoring the ¹⁵N NMR signals, chemists can track the fate of the nitrogen atoms throughout a chemical transformation. Key parameters such as chemical shifts, signal multiplicities, and coupling constants (¹JHN, ¹JCN, ²JHN, etc.) provide unambiguous information about bonding, structure, and tautomeric equilibria.

For instance, in a reaction involving ring opening or rearrangement, the ¹⁵N labels would allow for the precise tracking of the original nitrogen atoms to their new positions in the product. The analysis of ¹H-¹⁵N and ¹³C-¹⁵N spin-spin coupling constants can definitively establish connectivity between atoms, helping to distinguish between isomers or identify transient intermediates that might otherwise be undetectable. This approach is particularly effective for studying tautomerism and reaction pathways in nitrogen heterocyles.

Table 4: Utility of ¹⁵N NMR Parameters in Mechanistic Studies

NMR ParameterInformation ProvidedApplication Example
¹⁵N Chemical ShiftElectronic environment of the nitrogen atom.Differentiating between pyridine-type (-N=) and pyrrole-type (-NH-) nitrogens; identifying protonation sites.
¹H-¹⁵N Coupling ConstantsDirect and long-range connectivity between H and N atoms.Establishing the structure of tautomers; confirming N-alkylation sites.
¹³C-¹⁵N Coupling ConstantsDirect and long-range connectivity between C and N atoms.Confirming the integrity of the heterocyclic ring; tracing skeletal rearrangements.
¹⁵N Signal MultiplicityNumber of protons directly attached to the nitrogen.Distinguishing between -NH₂, -NH-, and quaternary nitrogen centers.

Regioselectivity and Stereoselectivity in Labeling-Assisted Organic Reactions

The incorporation of stable isotopes, such as Nitrogen-15 (¹⁵N), into organic molecules serves as a powerful tool for elucidating reaction mechanisms and determining the structure of products. In the context of 5-Imidazolecarboxaldehyde-¹⁵N₂, the isotopic labeling does not directly influence the steric or electronic properties of the molecule to a degree that would actively direct the regioselectivity or stereoselectivity of a reaction. Instead, the ¹⁵N₂-labeling provides an invaluable analytical handle to precisely determine the outcome of reactions where multiple regioisomers or stereoisomers could be formed.

The chemical reactivity of 5-Imidazolecarboxaldehyde is dictated by the aldehyde functional group and the imidazole ring. The aldehyde is susceptible to nucleophilic attack, while the imidazole ring can undergo electrophilic substitution. The regioselectivity of electrophilic substitution on the imidazole ring is influenced by the electronic effects of the carboxaldehyde group and the protonation state of the ring.

Investigating Regioselectivity using ¹⁵N NMR Spectroscopy

The true utility of 5-Imidazolecarboxaldehyde-¹⁵N₂ lies in the unambiguous determination of reaction products through ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy. The distinct chemical shifts of the two ¹⁵N atoms and their coupling constants with neighboring protons (¹H) and carbons (¹³C) can definitively establish the position of substitution on the imidazole ring.

For instance, in an electrophilic substitution reaction, such as nitration or halogenation, the electrophile could potentially attack the C(2) or C(4) position of the imidazole ring. By analyzing the ¹H-¹⁵N and ¹³C-¹⁵N coupling constants in the product, the exact location of the new substituent can be determined.

Consider a hypothetical electrophilic substitution reaction on 5-Imidazolecarboxaldehyde-¹⁵N₂. The resulting product could be one of two regioisomers. The analysis of the ¹⁵N NMR data would allow for the definitive assignment of the product's structure.

Table 1: Hypothetical ¹⁵N NMR Data for Regioisomers of a Derivatized 5-Imidazolecarboxaldehyde-¹⁵N₂

ParameterRegioisomer A (Substitution at C2)Regioisomer B (Substitution at C4)
¹⁵N₁ Chemical Shift (ppm)δ₁δ₃
¹⁵N₃ Chemical Shift (ppm)δ₂δ₄
¹J(¹⁵N₁-¹H) (Hz)95.20
¹J(¹⁵N₃-¹H) (Hz)092.5
²J(¹⁵N₁, C₂) (Hz)8.52.1
²J(¹⁵N₃, C₄) (Hz)1.89.3

In this hypothetical scenario, the significant difference in the coupling constants would allow for the unambiguous identification of the formed regioisomer.

Probing Stereoselectivity in Reactions of the Aldehyde Group

The aldehyde functional group of 5-Imidazolecarboxaldehyde-¹⁵N₂ can participate in various stereoselective reactions, such as nucleophilic additions and reductions. While the ¹⁵N-labeling itself does not induce stereoselectivity, it can be a crucial tool for the characterization of the resulting stereoisomers.

For example, the reduction of the aldehyde to a primary alcohol using a chiral reducing agent could lead to the formation of enantiomers. While ¹⁵N NMR is not the primary technique for distinguishing enantiomers, it can be used in conjunction with chiral derivatizing agents. The resulting diastereomers would exhibit distinct ¹⁵N chemical shifts and coupling constants, allowing for the determination of the enantiomeric excess.

Similarly, in reactions like the Wittig or Horner-Wadsworth-Emmons olefination, the formation of (E) and (Z) isomers is possible. The spatial arrangement of the substituents in these diastereomers would result in different through-space interactions with the ¹⁵N-labeled imidazole ring, potentially leading to distinguishable ¹⁵N NMR spectra.

Table 2: Illustrative Research Findings on the Use of ¹⁵N Labeling to Determine Reaction Outcomes

Reaction TypeLabeled SubstrateKey FindingAnalytical Technique
AlkylationAnnulated ¹⁵N-labeled imidazoleSite of alkylation was unambiguously determined by observing ¹J(¹³C-¹⁵N) coupling.¹³C and ¹⁵N NMR Spectroscopy
Tautomerism¹⁵N-labeled azolesThe mole fractions of NH tautomers were accurately determined from ¹⁵N chemical shifts.¹⁵N NMR Spectroscopy
Skeletal EditingVarious ¹⁴N-heterocyclesA method for ¹⁴N to ¹⁵N isotopic exchange was developed, with regioselectivity influenced by steric factors.Mass Spectrometry and NMR Spectroscopy

Applications of 5 Imidazolecarboxaldehyde 15n2 in Advanced Research Fields

Mechanistic Elucidation in Organic and Bio-Organic Transformations

The use of isotope tracers is a fundamental technique in the study of reaction mechanisms. The incorporation of ¹⁵N isotopes allows researchers to track the fate of nitrogen atoms through complex transformations using techniques like NMR spectroscopy and mass spectrometry.

Probing Reaction Intermediates and Transition States with Isotope Tracers

No specific studies were identified that employ 5-Imidazolecarboxaldehyde-15N2 for probing reaction intermediates or transition states. In principle, the ¹⁵N labels would serve as a powerful tool for distinguishing between proposed mechanistic pathways involving the imidazole (B134444) ring. For instance, a 2018 study on the synthesis of a ¹³C and ¹⁵N labeled imidazole allowed for the direct detection of a transient endoperoxide intermediate at low temperatures using NMR, showcasing the power of this technique. researchgate.net However, similar mechanistic studies involving this compound have not been found.

Investigating Tautomerism and Rearrangement Mechanisms

Imidazole and its derivatives are known to exhibit annular tautomerism, where a proton can reside on either of the ring's nitrogen atoms. While this is a known phenomenon for the imidazole core, specific research detailing the tautomerism and any subsequent rearrangement mechanisms of this compound is not available. A study on 1-(dimethylsulfamoyl)-5-imidazolecarboxaldehyde demonstrated its isomerization to the 4-carboxaldehyde isomer, proposing a specific mechanism for this rearrangement. dergipark.org.tr This indicates that such rearrangements are possible for substituted imidazole aldehydes, but no data was found specifically for the ¹⁵N-labeled version.

As a Precursor for Isotopically Labeled Complex Molecules

Isotopically labeled precursors are essential for the synthesis of complex molecules used in a variety of research fields, particularly for structural biology studies using NMR.

Synthesis of ¹⁵N-Labeled Peptides, Nucleosides, and Other Biomimetic Compounds for Research

There are no specific documented syntheses of ¹⁵N-labeled peptides, nucleosides, or other biomimetic compounds that utilize this compound as a starting material. The unlabeled analogue, 4-Imidazolecarboxaldehyde, is used in the preparation of biologically active compounds, such as inhibitors for androgen-dependent prostate cancer and antimalarial drugs. pharmaffiliates.com It is plausible that the ¹⁵N-labeled version could be used to synthesize labeled versions of these or other compounds, but such work is not reported in the available literature.

Derivatization for Advanced Materials Science Research (e.g., supramolecular assemblies)

The imidazole moiety is a versatile component in supramolecular chemistry due to its hydrogen bonding capabilities and coordination properties. However, there is no specific research available on the derivatization of this compound for the creation of advanced materials or supramolecular assemblies.

Ligand Design and Coordination Chemistry Studies

The nitrogen atoms of the imidazole ring are excellent donors for coordination to metal ions, making imidazole derivatives common ligands in coordination chemistry. Studies on complexes with related ligands, such as 5-methyl-4-imidazolecarboxaldehyde, show their ability to form stable complexes with metal ions like Cadmium(II). rsc.org These studies investigate the structural and physicochemical properties of the resulting complexes. While this compound could theoretically be used to create novel ligands for coordination chemistry—with the ¹⁵N label potentially aiding in NMR studies of the metal-ligand interaction—no such research has been published in the sources reviewed.

Synthesis of ¹⁵N-Labeled Metal Complexes for Structural and Dynamic Characterization

While direct synthesis routes for metal complexes specifically using this compound are not extensively documented in publicly available research, the coordination chemistry of related imidazolecarboxaldehyde derivatives provides a strong basis for understanding its potential. Imidazole-containing ligands are well-known for their ability to form stable complexes with a wide range of transition metals. For instance, derivatives of imidazole-2-carboxaldehyde have been successfully used to synthesize complexes with cobalt(II), nickel(II), copper(II), and zinc(II). orientjchem.org Similarly, 5-methyl-4-imidazolecarboxaldehyde has been used to create cadmium(II) complexes. mostwiedzy.pl

In these complexes, the imidazole ring typically coordinates to the metal center through one of its nitrogen atoms. The carboxaldehyde group, or a derivative thereof (such as a Schiff base), can also participate in coordination, making the ligand bidentate or even tridentate. The incorporation of ¹⁵N atoms into the imidazole ring of this compound provides a direct spectroscopic handle to study the electronic and structural environment of the coordinating nitrogen atoms.

The synthesis of a hypothetical ¹⁵N-labeled metal complex, for example, with a metal dichloride (MCl₂), would likely proceed as follows:

Reactant 1Reactant 2Potential Product
This compoundMetal Dichloride (e.g., CuCl₂, ZnCl₂)[M(this compound)₂Cl₂]

The resulting complex, now containing the ¹⁵N isotope, can be subjected to detailed analysis using ¹⁵N NMR spectroscopy to gain insights into its structure and dynamics in solution, information that is often challenging to obtain using other methods.

Investigation of Metal-Ligand Interactions and Coordination Modes via ¹⁵N NMR

¹⁵N NMR spectroscopy is a highly sensitive technique for probing the immediate chemical environment of a nitrogen atom. The chemical shift of a ¹⁵N nucleus is exquisitely sensitive to changes in electron density, hybridization, and coordination. By using this compound as a ligand, researchers can directly observe the nitrogen atoms involved in metal binding.

Upon coordination of the ¹⁵N-labeled imidazole to a metal ion, a significant change in the ¹⁵N NMR chemical shift is expected compared to the free ligand. The magnitude and direction of this shift can provide valuable information about:

Coordination Site: By comparing the ¹⁵N NMR spectra of the free ligand and the metal complex, it is possible to determine which of the two nitrogen atoms in the imidazole ring is involved in the coordination.

Nature of the Metal-Ligand Bond: The extent of the chemical shift perturbation can offer insights into the covalent versus ionic character of the metal-nitrogen bond.

Ligand Exchange Dynamics: ¹⁵N NMR can be used to study the kinetics of ligand exchange reactions, providing information on the lability of the metal-ligand bond.

The following table illustrates the expected changes in ¹⁵N NMR chemical shifts upon coordination:

SpeciesExpected ¹⁵N Chemical Shift EnvironmentInformation Gained
Free this compoundCharacteristic shifts for the two imidazole nitrogens.Baseline for comparison.
Coordinated this compoundSignificant shift in the signal of the coordinating nitrogen.Identification of the binding site and characterization of the metal-ligand bond.

This approach allows for a detailed understanding of the coordination chemistry of these complexes in solution, complementing solid-state structural data from techniques like X-ray crystallography.

Applications in Chemical Biology Research Methodologies

The utility of this compound extends into the realm of chemical biology, where the ¹⁵N label can be used to trace the fate of molecules in biological systems and to study interactions with biomolecules.

Elucidation of Enzymatic Mechanisms and Binding Sites via Isotopic Tracing

Isotopic tracing is a powerful technique to unravel metabolic pathways and enzymatic mechanisms. A substrate or precursor molecule is labeled with a stable isotope, such as ¹⁵N, and its transformation through a series of biochemical reactions is monitored. While specific studies employing this compound for this purpose are not prominent, the methodology is well-established.

If 5-Imidazolecarboxaldehyde were a known intermediate or precursor in a biosynthetic pathway, introducing the ¹⁵N-labeled version would allow researchers to track the incorporation of the ¹⁵N atoms into downstream products. By analyzing the products using mass spectrometry or ¹⁵N NMR, the specific enzymatic steps and the flow of nitrogen through the pathway could be elucidated.

A hypothetical enzymatic reaction could be:

Labeled SubstrateEnzymeLabeled ProductAnalytical MethodInformation Obtained
This compoundHypothetical Imidazole Oxidase5-Carboxyimidazole-15N2Mass Spectrometry, ¹⁵N NMRConfirmation of the enzymatic conversion and the fate of the imidazole ring.

This approach provides direct evidence for metabolic connections and can help to identify the function of uncharacterized enzymes.

Probing pH Gradients in Biological Systems via Hyperpolarized ¹⁵N NMR (Research Methodology)

A significant and well-documented application of ¹⁵N-labeled imidazoles is in the non-invasive measurement of pH in biological systems using hyperpolarized ¹⁵N NMR. nih.govduke.eduacs.org This technique dramatically enhances the NMR signal, allowing for real-time measurements in vivo. The pKa of the imidazole ring is close to physiological pH (around 7.0), making it an excellent sensor for this range. nih.govacs.org

The underlying principle is that the ¹⁵N chemical shift of the imidazole nitrogens is dependent on the protonation state of the ring. nih.gov Proton binding to one of the nitrogen atoms leads to a significant change in its chemical environment, which is reflected in a change of approximately 30 ppm in the ¹⁵N NMR chemical shift. nih.govduke.edu By measuring the chemical shift of the hyperpolarized ¹⁵N-labeled imidazole, the local pH can be accurately determined.

The SABRE-SHEATH (Signal Amplification By Reversible Exchange in Shield Enables Alignment Transfer to Heteronuclei) technique has been successfully used to hyperpolarize imidazole-¹⁵N₂, achieving signal enhancements of around 2000-fold. nih.govduke.edu This methodology can be directly applied to this compound. The presence of the carboxaldehyde group may slightly alter the pKa of the imidazole ring, which would need to be calibrated, but the principle of pH sensing remains the same.

This research methodology has the potential to enable pH sensing on various scales, from individual proteins to living organisms, which is crucial for studying pathological conditions like cancer where pH gradients are often observed. nih.govacs.org

pH ConditionProtonation State of Imidazole Ring¹⁵N NMR Chemical Shift
pH < pKaProtonatedShifted (e.g., downfield)
pH > pKaDeprotonatedUnshifted (reference)

Investigation of Protein-Ligand Interactions and Conformational Dynamics

Understanding how small molecules bind to proteins is fundamental in drug discovery and chemical biology. ¹⁵N NMR spectroscopy is a powerful tool for studying these interactions. When a ¹⁵N-labeled ligand, such as this compound, binds to a protein, changes in the ¹⁵N NMR spectrum of the ligand can be observed. These changes can provide information about:

Binding Affinity: By titrating a protein into a solution of the ¹⁵N-labeled ligand and monitoring the changes in the ¹⁵N NMR spectrum, the dissociation constant (Kd) of the protein-ligand complex can be determined.

Binding Site Environment: The chemical shift of the bound ligand provides information about the local environment of the binding pocket.

Conformational Changes: Binding events can induce conformational changes in both the ligand and the protein, which can be detected by NMR.

Alternatively, if the protein is ¹⁵N-labeled and the ligand is unlabeled, the binding of the ligand can be monitored by observing the chemical shift perturbations in the protein's ¹⁵N-HSQC spectrum. However, using a ¹⁵N-labeled ligand offers the advantage of directly observing the ligand's state.

This approach is particularly useful for characterizing weak to moderate protein-ligand interactions, which are often difficult to study using other biophysical techniques. The insights gained from such studies can guide the rational design of more potent and specific inhibitors or modulators of protein function.

Theoretical and Computational Investigations of 5 Imidazolecarboxaldehyde 15n2

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. DFT methods provide a good balance between computational cost and accuracy, making them a popular choice for studying medium-sized organic molecules like 5-Imidazolecarboxaldehyde-15N2. These calculations can elucidate the distribution of electrons within the molecule, the nature of its chemical bonds, and its potential to interact with other chemical species.

One of the most significant applications of quantum chemical calculations is the prediction of spectroscopic parameters, which can be directly compared with experimental data to validate both the computational model and the experimental structural assignment.

For this compound, the prediction of 15N Nuclear Magnetic Resonance (NMR) chemical shifts is of particular interest. DFT calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical estimates of these shifts. The accuracy of these predictions is highly dependent on the choice of the DFT functional and the basis set. Studies on other nitrogen-containing heterocycles have shown that with appropriate computational schemes, it is possible to achieve a mean absolute error as low as 5 ppm over a wide range of chemical shifts. nih.gov The predicted chemical shifts for the 15N nuclei in this compound would be sensitive to the electronic environment of each nitrogen atom, providing a detailed probe of the molecular structure.

Similarly, NMR coupling constants, which describe the interaction between neighboring nuclear spins, can also be calculated. These parameters are related to the dihedral angles and bonding network within the molecule, offering further structural insights.

Vibrational frequencies, corresponding to the various stretching, bending, and torsional motions of the atoms, can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra. The isotopic substitution of 14N with 15N is expected to cause a noticeable shift in the vibrational frequencies of modes involving the nitrogen atoms. The magnitude of this isotopic shift can be precisely predicted through DFT calculations and serves as a key signature for validating the vibrational assignments.

Below is a hypothetical data table illustrating the kind of spectroscopic parameters that could be predicted for this compound using DFT calculations.

ParameterPredicted Value
NMR Chemical Shifts (ppm)
15N1 Chemical Shift220.5
15N3 Chemical Shift185.2
NMR Coupling Constants (Hz)
1J(15N1-C2)-12.3
1J(15N1-C5)-8.5
1J(15N3-C2)-15.1
1J(15N3-C4)-9.8
Vibrational Frequencies (cm⁻¹)
Imidazole (B134444) Ring Stretch (N1)1550 (Shift with 15N)
Imidazole Ring Stretch (N3)1480 (Shift with 15N)
C=O Stretch1695

Note: The values in this table are illustrative and represent typical outputs from DFT calculations. Actual values would depend on the specific level of theory and basis set used.

DFT calculations provide a wealth of information about the electronic structure of a molecule beyond spectroscopic parameters. The analysis of bond strengths can be approached through various means, such as by examining the bond lengths, vibrational frequencies, and electron density at the bond critical points as defined by the Quantum Theory of Atoms in Molecules (QTAIM). For this compound, this would allow for a quantitative comparison of the C-N bonds within the imidazole ring and the C-C and C=O bonds of the carboxaldehyde group.

The molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A map of the HOMO and LUMO distributions would reveal the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks, respectively.

The charge distribution within the molecule can be analyzed using various population analysis schemes, such as Mulliken, Natural Bond Orbital (NBO), or Hirshfeld population analysis. This provides insight into the partial atomic charges on each atom, highlighting the electrostatic potential of the molecule. For this compound, this analysis would reveal the relative electron density on the two nitrogen atoms and the oxygen atom, which is important for understanding intermolecular interactions.

A representative data table summarizing these electronic structure properties is provided below.

PropertyDescriptionPredicted Finding for this compound
Bond Lengths (Å)
C2-N1Imidazole ring bond1.38
C2-N3Imidazole ring bond1.33
C5-C(aldehyde)Linker bond1.48
C=OCarbonyl bond1.22
Molecular Orbitals
HOMO EnergyElectron donating ability-6.5 eV
LUMO EnergyElectron accepting ability-1.8 eV
HOMO-LUMO GapChemical stability4.7 eV
Atomic Charges (NBO)
N1 ChargePartial charge on N1-0.65 e
N3 ChargePartial charge on N3-0.52 e
O(aldehyde) ChargePartial charge on oxygen-0.58 e

Note: These values are hypothetical and serve to illustrate the type of data generated from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding the properties of a single, static molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions.

For this compound, MD simulations can be used to study the rotational freedom of the carboxaldehyde group relative to the imidazole ring. By simulating the molecule in a solvent, such as water, it is possible to determine the preferred conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with its environment.

Furthermore, MD simulations can reveal the nature of intermolecular interactions, such as hydrogen bonding between the imidazole nitrogen atoms and solvent molecules or other solute molecules. The simulations can provide information on the strength, lifetime, and geometry of these hydrogen bonds. This is particularly relevant for understanding the solvation of this compound and its behavior in biological systems.

Isotope Effects in Computational Modeling and Their Correlation with Experimental Data

The substitution of 14N with 15N in 5-Imidazolecarboxaldehyde introduces subtle but measurable changes in its properties, known as isotope effects. Computational modeling can be used to predict these effects, and the correlation of these predictions with experimental data provides a stringent test of the theoretical models.

In NMR spectroscopy, the substitution with 15N directly affects the chemical shifts of the nitrogen atoms and any nuclei they are coupled to. While the primary effect is on the 15N nuclei themselves, secondary isotope effects on the chemical shifts of neighboring protons and carbons can also be predicted. Comparing the calculated and experimental 15N chemical shifts and coupling constants is a direct way to validate the computational methodology. fu-berlin.de

In vibrational spectroscopy, the heavier 15N isotope leads to a decrease in the vibrational frequencies of modes that involve significant motion of the nitrogen atoms. The magnitude of this isotopic shift can be calculated with high accuracy using DFT. The agreement between the predicted and experimentally observed isotopic shifts in the IR or Raman spectrum provides strong evidence for the correct assignment of the vibrational modes.

Experimental Measurement: High-resolution NMR and vibrational spectra of both the unlabeled and the 15N2-labeled compound would be acquired.

Computational Modeling: DFT calculations would be performed on both isotopic forms of the molecule to predict the NMR chemical shifts, coupling constants, and vibrational frequencies.

Correlation and Analysis: The calculated isotope effects (i.e., the differences in spectroscopic parameters between the two isotopologues) would be compared with the experimentally measured effects. A good correlation would validate the computational model and provide a deeper understanding of the relationship between the molecular structure and its spectroscopic properties.

A hypothetical table illustrating the comparison of theoretical and experimental isotope effects is shown below.

Spectroscopic ParameterIsotopeTheoretical ValueExperimental ValueDifference
NMR Chemical Shift (ppm)
N1 Chemical Shift14N221.0(Reference)-
15N220.5(Reference)-
C2 Chemical Shift14N138.2138.5-0.3
15N138.1138.4-0.3
Vibrational Frequency (cm⁻¹)
Imidazole Ring Mode 114N156215602
15N155015482
Imidazole Ring Mode 214N149514932
15N148014782

Note: This table is illustrative. The experimental values would be obtained from spectroscopic measurements, and the theoretical values from DFT calculations.

Future Directions and Emerging Research Avenues for 5 Imidazolecarboxaldehyde 15n2

Development of Novel and More Efficient Synthetic Routes

The advancement of research involving 5-Imidazolecarboxaldehyde-15N2 is intrinsically linked to the development of efficient and cost-effective synthetic methodologies. The introduction of the heavy isotope 15N into the imidazole (B134444) ring is a critical step that enables its use as a tracer in various studies. alfa-chemistry.com Future research in this area will likely focus on optimizing existing synthetic pathways and exploring novel approaches to improve yield, reduce costs, and enhance the specificity of labeling.

Key areas of development may include:

Green Chemistry Approaches: The development of more environmentally friendly synthetic routes is a growing priority in chemical research. This includes the use of greener solvents, catalysts, and reaction conditions to minimize the environmental impact of producing this compound.

Enzymatic Synthesis: Biocatalysis offers a highly specific and efficient means of synthesizing complex molecules. Future research may explore the use of engineered enzymes to catalyze the formation of the 15N2-labeled imidazole ring, offering a potentially more sustainable and selective synthetic route.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic Strategy Potential Advantages Potential Challenges
Optimized Traditional Synthesis Well-understood reaction mechanisms May involve harsh reaction conditions and multiple steps
Green Chemistry Approaches Reduced environmental impact, increased safety Requires development of new catalysts and solvent systems

| Enzymatic Synthesis | High specificity and efficiency, mild reaction conditions | Enzyme development and optimization can be time-consuming |

Expansion into New Interdisciplinary Areas of Chemical Biology, Catalysis, and Materials Science

The unique properties of this compound, particularly its isotopically labeled nitrogen atoms, make it a valuable tool for a wide range of interdisciplinary research fields.

Chemical Biology:

In the realm of chemical biology, this compound holds immense promise as a probe for studying biological systems. The non-labeled form of this compound, 4(5)-imidazolecarboxaldehyde, is known to be a precursor in the synthesis of biologically active molecules, including potential treatments for androgen-dependent prostate cancer and malaria. pharmaffiliates.com The 15N2-labeled variant can be instrumental in:

Metabolic Pathway Elucidation: By using this compound as a tracer, researchers can follow its metabolic fate within cells and organisms. alfa-chemistry.com This can provide crucial insights into the mechanisms of action of imidazole-based drugs and help identify new therapeutic targets.

Drug-Target Interaction Studies: The 15N label can be used in conjunction with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to study the binding of imidazole-containing drugs to their protein targets. alfa-chemistry.com This can aid in the rational design of more potent and selective therapeutics.

Biosynthesis of Natural Products: Many natural products contain imidazole rings. This compound could be used as a labeled precursor to study the biosynthetic pathways of these molecules in microorganisms. nih.gov

Catalysis:

The imidazole moiety is a common structural motif in various catalysts, including organocatalysts and metal-ligand complexes. The use of this compound in catalysis research can help in:

Mechanistic Studies: The 15N label can serve as a spectroscopic handle to probe the role of the imidazole nitrogen atoms in catalytic cycles. This can help in understanding reaction mechanisms and designing more efficient catalysts.

Characterization of Catalytic Intermediates: By using 15N NMR spectroscopy, it may be possible to detect and characterize transient catalytic intermediates that contain the imidazole ring, providing a deeper understanding of the catalytic process. researchgate.net

Materials Science:

In materials science, imidazole-based compounds are used in the development of various functional materials, such as ionic liquids, metal-organic frameworks (MOFs), and polymers. The incorporation of this compound into these materials could enable:

Structural Characterization: Solid-state NMR studies of materials containing this compound can provide detailed information about the local environment of the imidazole ring and its interactions within the material's structure. acs.org

Dynamics and Transport Phenomena: The 15N label can be used to study the dynamics of imidazole-containing molecules within a material, such as ion transport in ionic liquids or guest diffusion in MOFs.

Table 2 summarizes the potential applications of this compound in these interdisciplinary fields.

Table 2: Potential Interdisciplinary Applications of this compound

Field Potential Application Research Goal
Chemical Biology Metabolic Tracer To elucidate the mechanism of action of imidazole-based drugs.
Catalysis Mechanistic Probe To understand the role of the imidazole moiety in catalytic reactions.

| Materials Science | Structural Probe | To characterize the structure and dynamics of imidazole-containing materials. |

Integration with Advanced Analytical Techniques and Methodologies for Enhanced Resolution and Sensitivity

The full potential of this compound can be realized through its integration with advanced analytical techniques that offer high resolution and sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 15N NMR is a powerful tool for studying the structure and dynamics of nitrogen-containing compounds. researchgate.net The use of this compound can significantly enhance the utility of NMR in several ways:

Multi-dimensional NMR: Techniques like 1H-15N Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to unambiguously assign NMR signals and determine the connectivity of atoms within a molecule.

Hyperpolarization Techniques: Methods such as Signal Amplification By Reversible Exchange (SABRE) can dramatically increase the sensitivity of 15N NMR, enabling the study of low-concentration samples and in vivo imaging applications. nih.gov

Mass Spectrometry (MS): Isotope Ratio Mass Spectrometry (IRMS) and other MS-based techniques can be used to accurately quantify the incorporation of 15N from this compound into various metabolites and biomolecules. nih.gov This provides a quantitative measure of metabolic flux and pathway utilization. bohrium.com The use of 15N-labeled internal standards is also considered a gold standard for protein quantification in isotope-dilution mass spectrometry. nist.gov

The combination of this compound with these advanced analytical methods will undoubtedly lead to new discoveries and a deeper understanding of complex chemical and biological systems.

Q & A

Q. How can researchers confirm the structural integrity of 5-Imidazolecarboxaldehyde-15N<sup>2</sup> during synthesis?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy is critical for structural validation. For imidazole derivatives, analyze <sup>1</sup>H-NMR and <sup>13</sup>C-NMR spectra to confirm the aldehyde proton (δ 9.5–10.5 ppm) and carboxaldehyde carbon (δ 190–200 ppm). Cross-reference with isotopic labeling (15N<sup>2</sup>) to verify nitrogen positions via <sup>15</sup>N-NMR or heteronuclear correlation experiments (HSQC/HMBC). Elemental analysis (%C, %H, %N) and high-resolution mass spectrometry (HRMS) further validate purity .

Q. What solvent systems are optimal for synthesizing 5-Imidazolecarboxaldehyde-15N<sup>2</sup>?

Methodological Answer: Use polar aprotic solvents like ethanol or methanol under reflux (75–80°C) to facilitate imidazole ring formation. For example, a synthesis protocol for analogous compounds involves reacting precursors with carbon disulfide in ethanol under basic conditions (KOH) for 5–7 hours, followed by neutralization with acetic acid to isolate the product . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).

Q. How should researchers handle stability challenges during storage?

Methodological Answer: Store the compound in airtight, light-resistant containers at –20°C to prevent aldehyde oxidation. Pre-purge vials with inert gas (N2 or Ar) to minimize moisture uptake. For short-term use, desiccants like silica gel are recommended. Stability studies under varying pH (e.g., acidic vs. neutral) can predict degradation pathways, as hydration equilibria may form gem-diols in aqueous environments .

Q. What analytical techniques are essential for purity assessment?

Methodological Answer: Combine HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 260–280 nm for imidazole rings) to quantify impurities. Differential scanning calorimetry (DSC) determines melting point consistency (e.g., mp 165–166°C for structurally similar imidazolecarboxaldehydes ). Use Karl Fischer titration to measure residual moisture (<0.5% w/w) .

Q. How can isotopic labeling (15N<sup>2</sup>) impact spectroscopic characterization?

Methodological Answer: 15N labeling shifts NMR signals due to altered spin-spin coupling. For example, <sup>15</sup>N-<sup>1</sup>H coupling in the imidazole ring resolves overlapping peaks in <sup>1</sup>H-NMR. Isotopic enrichment also enhances sensitivity in FTIR for identifying N–H stretching (3100–3500 cm<sup>-1</sup>) and C=O vibrations (1700–1750 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How do pH-dependent hydration equilibria affect the reactivity of 5-Imidazolecarboxaldehyde-15N<sup>2</sup>?

Methodological Answer: Under acidic conditions (pH < 4), the aldehyde group undergoes hydration to form a gem-diol, altering electrophilicity. Monitor this equilibrium via UV-Vis spectroscopy (λmax shifts from 270 nm to 245 nm) and computational modeling (DFT calculations for hydration energy barriers). Adjust reaction pH to stabilize the desired tautomer .

Q. What strategies resolve contradictions in spectroscopic data for imidazole derivatives?

Methodological Answer: Cross-validate conflicting NMR/IR results using X-ray crystallography (e.g., CCDC deposition codes 2113708–2113711 for analogous compounds ). For ambiguous peaks, employ 2D NMR techniques (COSY, NOESY) to distinguish regioisomers. Replicate synthesis under controlled conditions (e.g., anhydrous vs. humid) to isolate environmental artifacts .

Q. How can computational models predict the compound’s behavior in catalytic systems?

Methodological Answer: Use density functional theory (DFT) to simulate transition states in reactions involving the aldehyde group. For example, calculate Gibbs free energy (ΔG) for nucleophilic additions or redox processes. Compare computational predictions with experimental kinetic data (e.g., Arrhenius plots) to validate models .

Q. What methodologies optimize regioselective functionalization of the imidazole ring?

Methodological Answer: Employ directing groups (e.g., methyl or nitro substituents) to steer electrophilic substitution. For C-2 or C-4 selectivity, use Lewis acid catalysts (ZnCl2) in Friedel-Crafts alkylation. Monitor regiochemistry via <sup>13</sup>C-NMR chemical shifts (C-2: δ 135–140 ppm; C-4: δ 125–130 ppm) .

Q. How do steric and electronic effects influence the compound’s bioactivity in drug discovery?

Methodological Answer: Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., electron-withdrawing groups at C-4). Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., cytochrome P450). Validate with in vitro assays (IC50 measurements) and compare with crystallographic data (e.g., CCDC 2259536–2259540 ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.